Pad2-IN-1
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Overview
Description
Pad2-IN-1 is a benzimidazole-based derivative that acts as a potent and selective inhibitor of protein arginine deiminase 2 (PAD2). This compound exhibits remarkable selectivity, showing a 95-fold higher affinity for PAD2 compared to PAD4 and a 79-fold higher affinity than PAD3 . This compound is primarily used in scientific research to study the role of PAD2 in various biological processes and diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pad2-IN-1 involves multiple steps, starting with the preparation of the benzimidazole core. The key steps include:
Formation of the Benzimidazole Core: This is typically achieved by condensing o-phenylenediamine with a carboxylic acid derivative under acidic conditions.
Functionalization: The benzimidazole core is then functionalized with various substituents to enhance its selectivity and potency towards PAD2. This involves reactions such as alkylation, acylation, and halogenation.
Final Coupling: The final step involves coupling the functionalized benzimidazole with a suitable linker and a fluorinated aromatic ring to obtain this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key considerations include:
Reaction Temperature and Time: Optimizing these parameters to ensure complete conversion of reactants.
Purification: Using techniques such as recrystallization, chromatography, and distillation to purify the final product.
Quality Control: Implementing stringent quality control measures to ensure the consistency and reliability of the product.
Chemical Reactions Analysis
Types of Reactions
Pad2-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the benzimidazole core.
Substitution: Nucleophilic substitution reactions are commonly used to introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives, which can be further studied for their biological activity and selectivity towards PAD2 .
Scientific Research Applications
Pad2-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the chemical properties and reactivity of benzimidazole derivatives.
Biology: Employed in the study of protein arginine deiminases and their role in post-translational modifications.
Medicine: Investigated for its potential therapeutic applications in diseases such as rheumatoid arthritis, cancer, and neurodegenerative disorders.
Industry: Utilized in the development of new drugs and therapeutic agents targeting PAD2
Mechanism of Action
Pad2-IN-1 exerts its effects by selectively inhibiting the activity of protein arginine deiminase 2 (PAD2). The compound binds to the active site of PAD2, preventing it from catalyzing the conversion of arginine residues into citrulline. This inhibition disrupts various cellular processes, including gene regulation, protein-protein interactions, and immune responses. The molecular targets and pathways involved include histone modification, neutrophil extracellular trap formation, and inflammatory signaling pathways .
Comparison with Similar Compounds
Pad2-IN-1 is unique in its high selectivity and potency towards PAD2 compared to other similar compounds. Some of the similar compounds include:
PAD4 Inhibitors: Compounds such as GSK199, which selectively inhibit PAD4 but have lower selectivity towards PAD2.
Pan-PAD Inhibitors: Compounds like BB-Cl-amidine, which inhibit multiple PAD isozymes but lack the selectivity of this compound.
Other Benzimidazole Derivatives: Various benzimidazole-based compounds with different substituents and functional groups that exhibit varying degrees of selectivity and potency towards PAD2
This compound stands out due to its remarkable selectivity and efficacy, making it a valuable tool in scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C25H29FN6O3 |
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Molecular Weight |
480.5 g/mol |
IUPAC Name |
N-[(1S)-4-[(1-amino-2-fluoroethylidene)amino]-1-(4-ethoxy-1-methylbenzimidazol-2-yl)butyl]-3-oxo-1,2-dihydroisoindole-4-carboxamide |
InChI |
InChI=1S/C25H29FN6O3/c1-3-35-19-11-5-10-18-22(19)31-23(32(18)2)17(9-6-12-28-20(27)13-26)30-24(33)16-8-4-7-15-14-29-25(34)21(15)16/h4-5,7-8,10-11,17H,3,6,9,12-14H2,1-2H3,(H2,27,28)(H,29,34)(H,30,33)/t17-/m0/s1 |
InChI Key |
AKTTZWGLDIDSGC-KRWDZBQOSA-N |
Isomeric SMILES |
CCOC1=CC=CC2=C1N=C(N2C)[C@H](CCCN=C(CF)N)NC(=O)C3=CC=CC4=C3C(=O)NC4 |
Canonical SMILES |
CCOC1=CC=CC2=C1N=C(N2C)C(CCCN=C(CF)N)NC(=O)C3=CC=CC4=C3C(=O)NC4 |
Origin of Product |
United States |
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